molecular formula C17H12Cl2N2O B2424752 (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one CAS No. 1357155-82-8

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one

Cat. No.: B2424752
CAS No.: 1357155-82-8
M. Wt: 331.2
InChI Key: BXGXSQQTGMPLIK-CMDGGOBGSA-N
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Description

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12Cl2N2O and its molecular weight is 331.2. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

A study conducted by Konaté et al. (2021) utilized quantum chemistry methods to analyze the chemical reactivity of a series of imidazo[1,2-a]pyridinyl-chalcone (IPC), which includes compounds similar to (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one. The study aimed to identify the sites of electrophilic and nucleophilic attacks in the molecular structure of these compounds, which is crucial for organic synthesis and medicinal chemistry. This research provides insights into the reactivity of such compounds, indicating their potential utility in the design of therapeutic systems through molecular hybridization strategies Konaté, Affi, & Ziao, 2021.

Antimicrobial Activity

Ladani et al. (2009) explored the synthesis of derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which bear structural resemblance to (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one. The synthesized compounds were evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009.

Phosphorescent Properties

Li & Yong (2019) studied novel positional isomers of compounds structurally related to (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one. The research focused on the phosphorescent properties of these compounds, demonstrating that they exhibit different phosphorescent colors and quantum yields. Additionally, these compounds showed reversible phosphorescent color switching in response to acid-base vapor stimuli, suggesting their potential application in developing dynamic functional materials Li & Yong, 2019.

Anticancer and Antimicrobial Potential

Katariya, Vennapu, & Shah (2021) synthesized and studied novel heterocyclic compounds incorporating entities like oxazole, pyrazoline, and pyridine for their anticancer activity against a cancer cell line panel. This research suggests the potential use of compounds structurally similar to (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one in combating cancer and microbial resistance Katariya, Vennapu, & Shah, 2021.

Properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-11-17(21-10-3-2-7-16(21)20-11)15(22)9-8-12-13(18)5-4-6-14(12)19/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXSQQTGMPLIK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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